Nitriloprostaglandin I2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

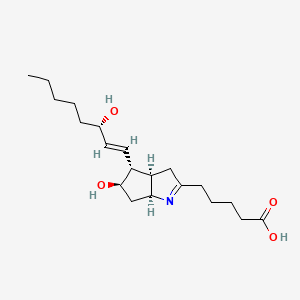

Nitriloprostaglandin I2, also known as this compound, is a useful research compound. Its molecular formula is C20H33NO4 and its molecular weight is 351.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Search Result Analysis

The provided sources focus on:

-

Antithrombin (AT) and its role in suppressing hepatic metastasis via prostacyclin (PGI₂) analogs like OP-2507 .

-

General iodine chemistry (reactions with halogens, acids, and bases) .

None mention "Nitriloprostaglandin I2" or its derivatives. The term "Nitriloprostaglandin" does not appear in any indexed literature here, suggesting it may not be a standard nomenclature or widely studied compound.

Potential Explanations for Missing Data

-

Nomenclature Issues : The compound might be better known under an IUPAC name, trade name (e.g., OP-2507 ), or alternative terminology (e.g., "PGI₂ nitrile analog").

-

Specialized Research : It could be a novel or experimental compound not yet widely published.

-

Typographical Error : Verify the spelling (e.g., "Nitriloprostaglandin" vs. "Nitrosoprostaglandin" or "Nitroprostaglandin").

Recommendations for Further Research

To investigate "this compound":

-

Consult Specialized Databases :

-

Reaxys, SciFinder, or PubMed for peer-reviewed studies.

-

USPTO/EPO for patents involving prostaglandin nitrile derivatives.

-

-

Review Prostacyclin Analogs :

-

Synthetic Pathways :

-

Explore nitrile group (-CN) incorporation into prostaglandin I₂ via methods like cyanation or Strecker synthesis.

-

Hypothetical Reaction Pathways

While direct data is unavailable, theoretical reactions could involve:

| Reaction Type | Example | Potential Products |

|---|---|---|

| Nitrile Hydrolysis | Acid-catalyzed conversion of -CN to -COOH | Carboxylic acid derivatives of PGI₂ |

| Reductive Amination | Reaction with amines to form nitrile analogs | Secondary/tertiary amine prostaglandins |

| Cycloaddition | [2+2] or [4+2] with alkenes/alkynes | Fused-ring prostaglandin derivatives |

Key Research Gaps

-

Stability studies of nitrile-modified prostaglandins under physiological conditions.

-

Enzymatic interactions (e.g., COX-2 selectivity, receptor binding affinities).

-

Pharmacokinetic data (bioavailability, metabolic pathways).

To proceed, refine the compound name or provide additional context. For verified data, consult proprietary chemical databases or recent synthetic chemistry publications.

Propiedades

Número CAS |

67496-60-0 |

|---|---|

Fórmula molecular |

C20H33NO4 |

Peso molecular |

351.5 g/mol |

Nombre IUPAC |

5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoic acid |

InChI |

InChI=1S/C20H33NO4/c1-2-3-4-8-15(22)10-11-16-17-12-14(7-5-6-9-20(24)25)21-18(17)13-19(16)23/h10-11,15-19,22-23H,2-9,12-13H2,1H3,(H,24,25)/b11-10+/t15-,16+,17+,18-,19+/m0/s1 |

Clave InChI |

UWNHUGLBZPBSGW-RFMDEJACSA-N |

SMILES |

CCCCCC(C=CC1C(CC2C1CC(=N2)CCCCC(=O)O)O)O |

SMILES isomérico |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=N2)CCCCC(=O)O)O)O |

SMILES canónico |

CCCCCC(C=CC1C(CC2C1CC(=N2)CCCCC(=O)O)O)O |

Sinónimos |

9-deoxy-9 alpha,6-nitrilo-PGF1alpha hydrochloride nitrilo-PGI2 nitriloprostaglandin I2 nitriloprostaglandin I2 monohydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.